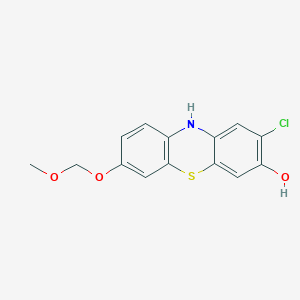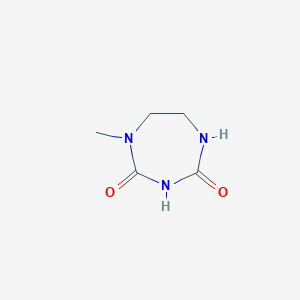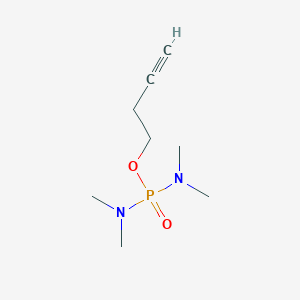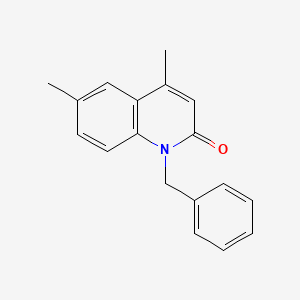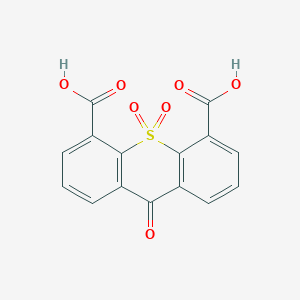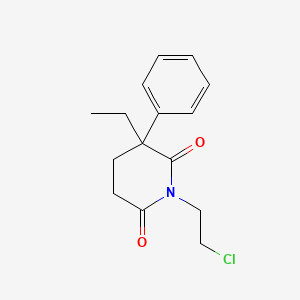
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group, an ethyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with chloroethyl compounds under controlled conditions. One common method involves the alkylation of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. These interactions can result in the inhibition of enzyme activity, disruption of DNA replication, or induction of apoptosis in certain cell types.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-methyl-3-phenylpiperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-methylphenyl)piperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-chlorophenyl)piperidine-2,6-dione
Uniqueness
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chloroethyl group allows for specific interactions with nucleophiles, making it a valuable compound for targeted chemical modifications and studies.
Propriétés
Numéro CAS |
61327-85-3 |
|---|---|
Formule moléculaire |
C15H18ClNO2 |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-2-15(12-6-4-3-5-7-12)9-8-13(18)17(11-10-16)14(15)19/h3-7H,2,8-11H2,1H3 |
Clé InChI |
PWBKPDDUSCRRDB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)N(C1=O)CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
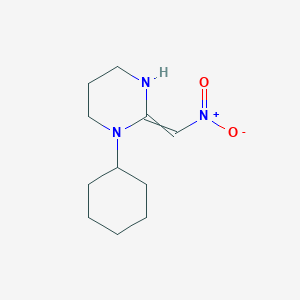

![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
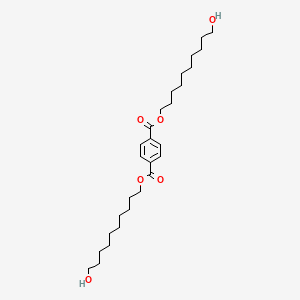
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
